molecular formula C16H19NO3S B7629207 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide

2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide

Cat. No. B7629207
M. Wt: 305.4 g/mol
InChI Key: DPNPLOMTFRAABX-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide, also known as MMMS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide is not fully understood. However, it has been suggested that 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide may exert its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been shown to block voltage-gated sodium channels and to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been shown to produce a range of biochemical and physiological effects. It has been demonstrated to reduce the release of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has also been shown to increase the levels of endogenous opioids, which are involved in the regulation of pain perception.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective analogs of 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide with improved pharmacological properties. Another area of research is the investigation of the potential of 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide as a therapeutic agent for the treatment of neurological disorders and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide and to explore its potential as a tool for studying ion channels and receptors in the nervous system.

Synthesis Methods

The synthesis of 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-methylbenzylamine in the presence of a base such as triethylamine. The reaction leads to the formation of 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide as a white solid with a melting point of 85-87°C. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has also been studied for its potential as a therapeutic agent for the treatment of neuropathic pain, epilepsy, and other neurological disorders. Furthermore, 2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been investigated for its ability to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.

properties

IUPAC Name

2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12-5-4-6-14(9-12)11-17-21(18,19)16-10-13(2)7-8-15(16)20-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNPLOMTFRAABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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